molecular formula C5H11ClO2S B12299171 (2-Carboxyethyl)dimethyl-d6-sulfonium Chloride

(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride

Cat. No.: B12299171
M. Wt: 176.70 g/mol
InChI Key: RRUMKKGRKSSZKY-TXHXQZCNSA-N
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Description

(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is a chemical compound with the molecular formula C5H5D6ClO2S. It is a stable isotope-labeled compound, often used in scientific research for various applications. This compound is an intermediate in the synthesis of Dimethylsulfonioproprionate-d6, a labeled metabolite produced primarily by marine phytoplankton and is the main precursor to the climatically important gas dimethylsulfide (DMS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyethyl)dimethyl-d6-sulfonium Chloride involves the reaction of dimethyl-d6-sulfide with 3-chloropropionic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: It serves as a precursor in the synthesis of Dimethylsulfonioproprionate-d6, which is important in studying marine phytoplankton metabolism.

    Medicine: The compound is used in metabolic studies to trace sulfur-containing metabolites.

    Industry: It is utilized in the production of labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)dimethyl-d6-sulfonium Chloride involves its role as an intermediate in the synthesis of Dimethylsulfonioproprionate-d6. This compound is metabolized by marine phytoplankton to produce dimethylsulfide (DMS), which plays a crucial role in the sulfur cycle and has significant climatic implications. The molecular targets and pathways involved include the enzymatic conversion of Dimethylsulfonioproprionate to DMS by the enzyme Dimethylsulfonioproprionate lyase .

Comparison with Similar Compounds

Similar Compounds

    Dimethylsulfonioproprionate-d6: A labeled metabolite produced by marine phytoplankton.

    Dimethylsulfide-d6: A stable isotope-labeled form of dimethylsulfide.

    (2-Carboxyethyl)dimethylsulfonium Chloride: The non-deuterated form of the compound.

Uniqueness

(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its role as an intermediate in the synthesis of Dimethylsulfonioproprionate-d6 further highlights its importance in studying marine phytoplankton metabolism and the sulfur cycle .

Properties

Molecular Formula

C5H11ClO2S

Molecular Weight

176.70 g/mol

IUPAC Name

2-carboxyethyl-bis(trideuteriomethyl)sulfanium;chloride

InChI

InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H/i1D3,2D3;

InChI Key

RRUMKKGRKSSZKY-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[S+](CCC(=O)O)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[S+](C)CCC(=O)O.[Cl-]

Origin of Product

United States

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